

spectroscopic data (NMR, IR, MS) for 4-Fluoro-3-hydroxybenzonitrile

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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxybenzonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of **4-Fluoro-3-hydroxybenzonitrile** (CAS No: 186590-04-5), a pivotal intermediate in pharmaceutical and materials science research.^[1] While experimental spectra for this specific compound are not publicly available, this document leverages advanced predictive models and comparative data from structural isomers and analogs to present a robust analytical framework. This guide is intended for researchers, chemists, and quality control professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with standardized protocols and explanatory diagrams to facilitate unambiguous structural confirmation.

Introduction and Molecular Structure

4-Fluoro-3-hydroxybenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile ($-C\equiv N$), a hydroxyl ($-OH$), and a fluorine atom ($-F$). This unique combination of electron-withdrawing and -donating groups on a benzene ring makes it a versatile building block for synthesizing more complex molecules.^[1] Its precise characterization is critical for ensuring purity, confirming identity, and predicting reactivity in multi-step syntheses.

The structural arrangement—specifically, the ortho-position of the hydroxyl group to the nitrile and the meta-position of the fluorine atom—creates a distinct electronic environment that profoundly influences its spectroscopic signature. This guide will deconstruct the expected data from primary analytical techniques to build a complete characterization profile.

Figure 1: Molecular structure of **4-Fluoro-3-hydroxybenzonitrile** with IUPAC numbering for NMR assignments.

Proton (^1H) NMR Spectroscopy

Proton NMR is the primary technique for elucidating the hydrogen framework of a molecule. For **4-Fluoro-3-hydroxybenzonitrile**, we expect three distinct signals in the aromatic region and one for the phenolic proton. The predicted spectrum is based on established substituent effects and coupling constants observed in analogous structures.^{[2][3]}

Predicted ^1H NMR Spectrum (500 MHz, DMSO- d_6)

- δ ~10.5-11.5 ppm (s, 1H, -OH): The phenolic proton is expected to be a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO- d_6 , it appears significantly downfield.^[3]
- δ ~7.7 ppm (dd, $J \approx 8.5, 2.0$ Hz, 1H, H-6): This proton is ortho to the electron-withdrawing nitrile group, shifting it downfield. It will appear as a doublet of doublets, split by H-5 (ortho coupling, ~8.5 Hz) and H-2 (meta coupling, ~2.0 Hz).
- δ ~7.4 ppm (ddd, $J \approx 8.5, 8.5, 2.0$ Hz, 1H, H-5): This proton is ortho to the fluorine atom and will be split by the adjacent H-6 (ortho coupling, ~8.5 Hz), the fluorine atom ($^3J_{\text{HF}}$, ~8.5 Hz), and H-2 (para coupling, ~2.0 Hz).
- δ ~7.1 ppm (dd, $J \approx 8.5, 2.0$ Hz, 1H, H-2): This proton is ortho to the hydroxyl group. It will be split by the adjacent H-6 (meta coupling, ~2.0 Hz) and the fluorine atom ($^4J_{\text{HF}}$, ~8.5 Hz).

Data Summary: ^1H NMR

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
-OH	10.5 - 11.5	Broad Singlet (s)	-
H-6	~7.7	Doublet of Doublets (dd)	$J(\text{H6-H5}) \approx 8.5$, $J(\text{H6-H2}) \approx 2.0$
H-5	~7.4	Doublet of Doublets of Doublets (ddd)	$J(\text{H5-H6}) \approx 8.5$, $J(\text{H5-F}) \approx 8.5$, $J(\text{H5-H2}) \approx 2.0$
H-2	~7.1	Doublet of Doublets (dd)	$J(\text{H2-F}) \approx 8.5$, $J(\text{H2-H6}) \approx 2.0$

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-Fluoro-3-hydroxybenzonitrile** and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans for adequate signal-to-noise.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

Carbon- ^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy provides critical information about the carbon skeleton. For this molecule, we expect seven distinct carbon signals. The presence of fluorine introduces characteristic carbon-fluorine (C-F) couplings, which are invaluable for definitive assignments. Predictions are based on data from the closely related isomer, 2-fluoro-4-hydroxybenzonitrile.

[2]

Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6)

- C-4 ($\delta \sim 160$ ppm, d, $^1\text{JCF} \approx 250$ Hz): The carbon directly bonded to fluorine will appear far downfield and exhibit a very large one-bond C-F coupling constant.
- C-3 ($\delta \sim 150$ ppm, d, $^2\text{JCF} \approx 12$ Hz): The carbon ortho to the fluorine (and bearing the hydroxyl group) will show a smaller two-bond C-F coupling.
- C-1 ($\delta \sim 135$ ppm, s): The carbon bearing the nitrile group.
- C-5 ($\delta \sim 125$ ppm, d, $^2\text{JCF} \approx 15$ Hz): The other carbon ortho to the fluorine will also show a two-bond C-F coupling.
- C-6 ($\delta \sim 118$ ppm, d, $^3\text{JCF} \approx 4$ Hz): The carbon meta to the fluorine will show a small three-bond C-F coupling.
- $-\text{C}\equiv\text{N}$ ($\delta \sim 117$ ppm, s): The nitrile carbon.
- C-2 ($\delta \sim 115$ ppm, d, $^3\text{JCF} \approx 20$ Hz): The other carbon meta to the fluorine will also show a three-bond C-F coupling.

Data Summary: ^{13}C NMR

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted C-F Coupling (J, Hz)
C-4	~ 160	Doublet (d)	$^1\text{JCF} \approx 250$
C-3	~ 150	Doublet (d)	$^2\text{JCF} \approx 12$
C-1	~ 135	Singlet (s)	-
C-5	~ 125	Doublet (d)	$^2\text{JCF} \approx 15$
C-6	~ 118	Doublet (d)	$^3\text{JCF} \approx 4$
$-\text{C}\equiv\text{N}$	~ 117	Singlet (s)	-
C-2	~ 115	Doublet (d)	$^3\text{JCF} \approx 20$

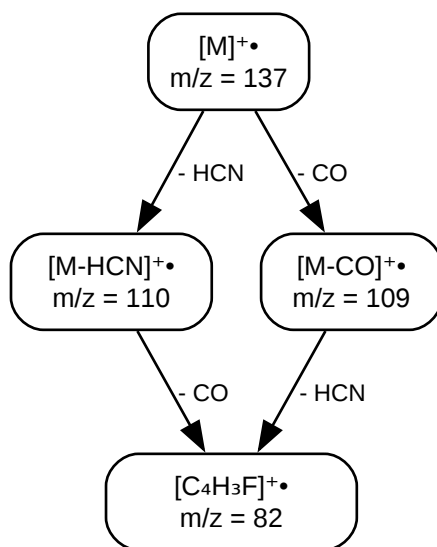
Experimental Protocol: ^{13}C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Instrumentation:** Utilize a 125 MHz (or corresponding field strength) NMR spectrometer.
- **Data Acquisition:** Acquire a standard proton-decoupled ^{13}C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required due to the lower natural abundance of ^{13}C and the presence of quaternary carbons.
- **Data Processing:** Process the data similarly to the ^1H spectrum. Reference the spectrum to the DMSO- d_6 solvent signal at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by sharp, characteristic bands for the hydroxyl, nitrile, and carbon-fluorine bonds.

4-Fluoro-3-hydroxybenzonitrile		Expected IR Absorption Bands
O-H Group	Stretching Vibration	~3400-3200 cm^{-1} (Broad, Strong)
C \equiv N Group	Stretching Vibration	~2230-2220 cm^{-1} (Sharp, Strong)
Aromatic Ring	C=C Stretching	~1600 & 1500 cm^{-1} (Medium)
C-F Bond	Stretching Vibration	~1270-1230 cm^{-1} (Strong)



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